2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide: , commonly referred to as “Compound X” , belongs to the indole class of heterocyclic compounds. The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products. Physically, it appears as a crystalline, colorless substance with a distinct odor .
Preparation Methods
Synthetic Routes::
Acylation of Indole: The compound can be synthesized by acylating indole with acetic anhydride or acetyl chloride. The acetylation occurs at the nitrogen atom of the indole ring.
Alkylation of Indole: Alkylation of indole with 1-cyclohexene followed by acetylation yields the desired compound.
Industrial Production: While specific industrial methods may vary, large-scale production typically involves optimized synthetic routes using suitable catalysts and reaction conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield the corresponding alcohol derivative.
Substitution: Substitution reactions at the indole nitrogen or the cyclohexenyl group may occur.
Acetic Anhydride or Acetyl Chloride: For acetylation.
Hydrogenation Catalysts: For reduction.
Halogenating Agents: For substitution reactions.
- Acetylated derivatives of Compound X.
- Reduced forms (alcohol derivatives).
Scientific Research Applications
Compound X has been extensively studied for its diverse biological activities:
Antiviral: It exhibits inhibitory activity against influenza A and other viruses.
Anticancer: Research suggests potential antitumor effects.
Antioxidant: May protect against oxidative stress.
Antimicrobial: Shows activity against microbial pathogens.
Antidiabetic: Investigated for its role in diabetes management.
Mechanism of Action
The precise mechanism remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Compound X shares structural features with other indole derivatives, its unique combination of functional groups sets it apart. Similar compounds include tryptophan, indole-3-acetic acid, and various synthetic analogs .
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-15(24)22-18-8-5-9-19-17(18)11-13-23(19)14-20(25)21-12-10-16-6-3-2-4-7-16/h5-6,8-9,11,13H,2-4,7,10,12,14H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
QTYXJTACLCNZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
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